N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
CAS No.: 391933-30-5
Cat. No.: VC4325133
Molecular Formula: C18H15BrClFN4OS
Molecular Weight: 469.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391933-30-5 |
|---|---|
| Molecular Formula | C18H15BrClFN4OS |
| Molecular Weight | 469.76 |
| IUPAC Name | N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
| Standard InChI | InChI=1S/C18H15BrClFN4OS/c1-2-27-18-24-23-15(25(18)12-8-6-11(19)7-9-12)10-22-17(26)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26) |
| Standard InChI Key | BDMVSSGPPSGTOM-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F |
Introduction
Chemical Identity and Structural Composition
N-{[4-(4-Bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is characterized by a hybrid architecture combining a 1,2,4-triazole core, a bromophenyl group, and a substituted benzamide moiety.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 468.75 g/mol (calculated from atomic masses).
Key Structural Features
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1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
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4-Bromophenyl Substituent: Attached to position 4 of the triazole, contributing steric bulk and electron-withdrawing effects.
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Ethylsulfanyl Group (-S-CHCH): At position 5, enhancing lipophilicity and potential thiol-mediated interactions.
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2-Chloro-6-fluorobenzamide: A benzamide derivative with halogen substitutions at positions 2 (Cl) and 6 (F), influencing electronic properties and binding affinity.
Synthesis and Manufacturing Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous triazole-containing benzamides .
Proposed Synthesis Route
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Formation of the Triazole Core:
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Cyclocondensation of thiosemicarbazide with a bromophenyl-substituted carbonyl compound under acidic conditions.
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Introduction of Ethylsulfanyl Group:
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Nucleophilic substitution at position 5 using ethanethiol in the presence of a base.
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Benzamide Coupling:
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Amidation of the triazole-methyl intermediate with 2-chloro-6-fluorobenzoic acid via activation with coupling agents (e.g., HATU or EDC).
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Critical Reaction Parameters
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Temperature: 80–100°C for cyclocondensation.
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Catalysts: Lewis acids (e.g., ZnCl) for triazole formation.
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Solvents: Polar aprotic solvents (DMF or DMSO) for amidation.
Molecular Structure and Physicochemical Properties
Structural Analysis
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X-ray Crystallography (Hypothetical): Predicted planar geometry for the triazole ring, with dihedral angles of ~30° between the bromophenyl and benzamide groups.
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Hydrogen Bonding: The benzamide’s NH and carbonyl oxygen serve as hydrogen bond donors/acceptors.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (estimated) |
| Solubility | Low in water (<0.1 mg/mL); soluble in DMSO |
| LogP | ~3.5 (indicating moderate lipophilicity) |
| Stability | Sensitive to UV light; store at 2–8°C |
Applications in Scientific Research
Medicinal Chemistry
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Anticancer Agent: Halogenated triazoles exhibit cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines .
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Antimicrobial Activity: Ethylsulfanyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus).
Material Science
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Coordination Polymers: The bromine and sulfur atoms may facilitate metal-organic framework (MOF) synthesis.
Comparative Analysis with Analogous Compounds
Future Research Directions
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Synthetic Optimization: Improve yield via microwave-assisted synthesis.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models.
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Target Identification: Use CRISPR screening to uncover novel biological targets.
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